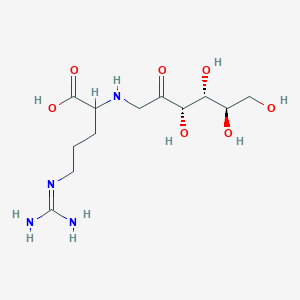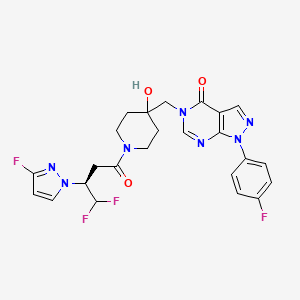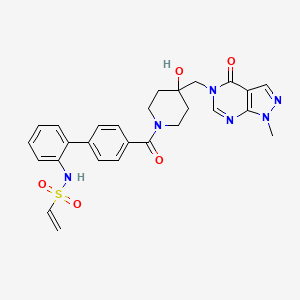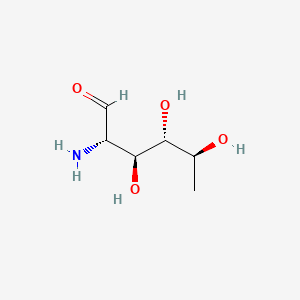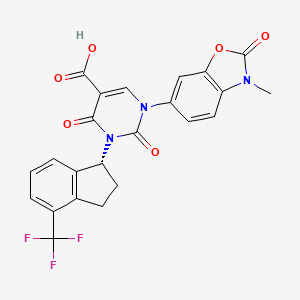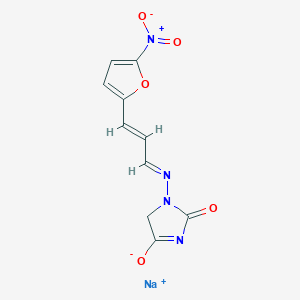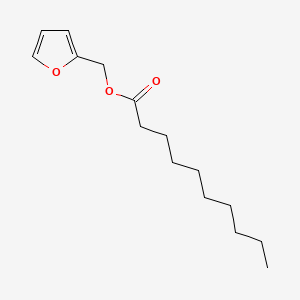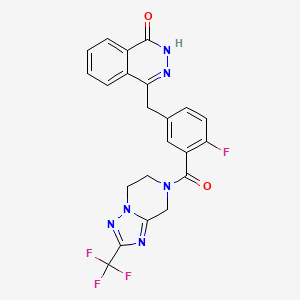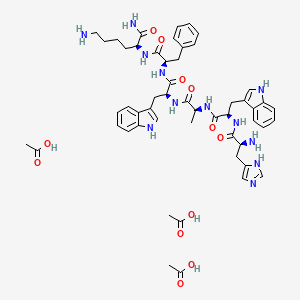
GHRP-6 Acetate
Übersicht
Beschreibung
- Es gehört zu einer Klasse von Verbindungen, die als Wachstumshormon-Sekretagoga (GHSs) bezeichnet werden.
- Im Gegensatz zum natürlichen Wachstumshormon-freisetzenden Hormon (GHRH) wirkt GHRP-6 über einen anderen Rezeptor, den Ghrelin-Rezeptor .
- Ghrelin, ein natürlicher Ligand, bindet an diesen Rezeptor und stimuliert die Freisetzung von Wachstumshormon.
- GHRP-6 besitzt keine opioidartige Aktivität, stimuliert aber effektiv die Sekretion von Wachstumshormon .
GHRP-6-Acetat:
Herstellungsmethoden
Synthesewege: GHRP-6 wird mittels Festphasen-Peptidsynthese (SPPS) synthetisiert.
Reaktionsbedingungen: Die sequenzielle Kupplung von geschützten Aminosäuren erfolgt an einem festen Träger.
Industrielle Produktion: Die großtechnische Produktion beinhaltet automatisierte SPPS und Reinigungsmethoden.
Biochemische Analyse
Biochemical Properties
It has been found to inhibit the binding of the GHS-R agonist MK-0677 to COS-7 cell membranes expressing human GHS-R type Ia . It also stimulates intracellular calcium mobilization in BHK cells expressing the human receptor .
Cellular Effects
Growth Hormone Releasing Hexapeptide Acetate has been shown to have various effects on cells. It has been found to prevent myocardial fibers consumption and ventricular dilation, effectively preserving the left ventricular systolic function . It also attenuates extracardiac toxicity, preserving epithelial organs integrity, inhibiting interstitial fibrosis, and ultimately reducing morbidity and mortality .
Molecular Mechanism
The molecular mechanism of action of Growth Hormone Releasing Hexapeptide Acetate involves sustaining cellular antioxidant defense, upregulating the prosurvival gene Bcl-2, and preserving cardiomyocyte mitochondrial integrity . It also acts as a negative allosteric modulator of ghrelin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, Growth Hormone Releasing Hexapeptide Acetate has been shown to prevent the onset of Dilated Cardiomyopathy (DCM) and heart failure (HF) in rats when administered concomitantly with Doxorubicin .
Dosage Effects in Animal Models
The effects of Growth Hormone Releasing Hexapeptide Acetate vary with different dosages in animal models. For example, it has been shown to prevent doxorubicin-induced myocardial and extra-myocardial damages in rats .
Metabolic Pathways
Growth Hormone Releasing Hexapeptide Acetate is involved in the release of growth hormone, acting on the hypothalamus and the pituitary gland . It also has a slight stimulator effect on Prolactin, ACTH, and Cortisol levels .
Vorbereitungsmethoden
Synthetic Routes: GHRP-6 is synthesized using solid-phase peptide synthesis (SPPS).
Reaction Conditions: Sequential coupling of protected amino acids occurs on a solid support.
Industrial Production: Large-scale production involves automated SPPS and purification methods.
Analyse Chemischer Reaktionen
Reaktionen: GHRP-6 unterliegt während der Synthese Peptidbindungsbildungsreaktionen.
Häufige Reagenzien: Fmoc-geschützte Aminosäuren, Kupplungsreagenzien (z. B. HBTU, HATU) und Entschützungsmittel (z. B. Piperidin).
Hauptprodukte: GHRP-6 selbst ist das gewünschte Produkt.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellpeptid zur Untersuchung der Peptidsynthese und Struktur-Aktivitätsbeziehungen verwendet.
Biologie: Untersucht werden die Auswirkungen auf die Freisetzung von Wachstumshormon und mögliche therapeutische Anwendungen.
Medizin: Erforscht werden die anabolen Eigenschaften und das Potenzial zur Behandlung wachstumsbedingter Erkrankungen.
Industrie: Einsatz in Forschung und Entwicklung von Wachstumshormon-bezogenen Medikamenten.
Wirkmechanismus
- GHRP-6 bindet an den Ghrelin-Rezeptor (GHSR) auf Hypophysenzellen.
- Die Aktivierung von GHSR führt zu erhöhtem intrazellulärem Kalzium und anschließendem Wachstumshormon-Ausschüttung.
- Molekularziele sind GHSR und nachgeschaltete Signalwege.
Wirkmechanismus
- GHRP-6 binds to the ghrelin receptor (GHSR) on pituitary cells.
- Activation of GHSR leads to increased intracellular calcium and subsequent growth hormone release.
- Molecular targets include GHSR and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Andere GHSs wie GHRP-2, GHRP-1 und Hexarelin.
Einzigartigkeit: Die spezifische Sequenz und Potenz von GHRP-6 unterscheidet es von anderen GHSs.
Eigenschaften
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N12O6.3C2H4O2/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47;3*1-2(3)4/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64);3*1H3,(H,3,4)/t27-,34-,37-,38+,39+,40-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWOPQAMQAZCJE-SLBOMMQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H68N12O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145177-42-0 | |
| Record name | Growth hormone releasing hexapeptide acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145177420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF-110679 ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP2MY0E7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




